molecular formula C19H20N4O3 B2944412 8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320680-04-2

8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2944412
CAS No.: 2320680-04-2
M. Wt: 352.394
InChI Key: PEMXOAQKSLVKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure commonly utilized in medicinal chemistry for its conformational rigidity and ability to interact with biological targets. The molecule is substituted at position 3 with a 1H-1,2,4-triazol-1-yl group and at position 8 with a 7-methoxy-1-benzofuran-2-carbonyl moiety.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-16-4-2-3-12-7-17(26-18(12)16)19(24)23-13-5-6-14(23)9-15(8-13)22-11-20-10-21-22/h2-4,7,10-11,13-15H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMXOAQKSLVKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, the introduction of the triazole moiety, and the construction of the azabicyclo[3.2.1]octane framework. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related 8-azabicyclo[3.2.1]octane derivatives:

Compound Name Substituents Key Features Molecular Weight (g/mol) Evidence Source
Target Compound : 8-(7-Methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane - 3-position: 1H-1,2,4-triazol-1-yl
- 8-position: 7-methoxybenzofuran carbonyl
High lipophilicity (methoxybenzofuran), hydrogen-bonding (triazole) ~383.34 (calculated)
(1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride - 3-position: 1H-1,2,3-triazol-2-yl
- No 8-position substituent
Lower steric bulk; hydrochloride salt enhances solubility 214.7
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate - 3-position: ester-linked hydroxy-phenylpropanoate
- 8-position: methyl
Ester group may improve metabolic stability; methyl reduces steric hindrance 371.04
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one - 8-position: cyclopropylmethyl
- 3-position: ketone
Cyclopropylmethyl enhances metabolic resistance; ketone enables reactivity ~207.28 (calculated)
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate - 3-position: 4-iodophenyl
- 2-position: methyl ester
Iodine atom aids radiopharmaceutical applications; ester improves solubility 371.04

Key Observations:

Substituent Effects on Bioactivity: The 1,2,4-triazole group in the target compound offers distinct hydrogen-bonding interactions compared to the 1,2,3-triazole in , which may alter target affinity .

The cyclopropylmethyl group in demonstrates how alkyl substituents can stabilize the bicyclic core against enzymatic degradation .

Pharmacological Potential: The 4-iodophenyl derivative () suggests applications in imaging or targeted therapies, whereas the target compound’s benzofuran moiety may favor CNS targeting . Esters (e.g., ) and ketones (e.g., ) provide contrasting metabolic profiles, with esters often acting as prodrugs .

Research Findings and Limitations

  • Data Gaps : Pharmacokinetic parameters (e.g., logP, IC50 values) are absent in the provided evidence, limiting direct efficacy comparisons.
  • Synthetic Challenges : The steric bulk of the benzofuran carbonyl group may complicate synthesis compared to smaller substituents like methyl or cyclopropyl .

Biological Activity

The compound 8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the benzofuran moiety and the triazole ring, suggest various pharmacological properties that could be explored for therapeutic applications.

Structural Characteristics

The compound can be broken down into several key structural components:

  • Benzofuran Moiety : This component is known for its ability to modulate enzyme activity and interact with biological receptors.
  • Triazole Ring : Recognized for its metal-binding capabilities, which may influence enzymatic functions.
  • Azabicyclo Structure : This bicyclic framework can enhance the compound's solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit significant anticancer activities. For instance, a series of triazole derivatives have been shown to inhibit the proliferation of cancer cell lines such as Capan-1 and MCF-7. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways related to cancer progression .

Enzyme Inhibition

The benzofuran and triazole components suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, inhibition of lysosomal phospholipase A2 (PLA2G15) has been linked to compounds with similar structures, indicating potential applications in drug-induced phospholipidosis prediction .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds containing benzofuran derivatives have demonstrated activity against various pathogens, suggesting that this compound could be evaluated for its effectiveness against bacterial and fungal strains .

Case Studies and Research Findings

StudyFindingsImplications
Study on Triazole Derivatives Identified potent inhibitors of cancer cell proliferation (IC50 values < 1 mM)Potential for development as anticancer agents
Inhibition of PLA2G15 Compounds structurally similar showed significant inhibitionUseful in predicting toxicity in drug development
Antimicrobial Screening Benzofuran derivatives exhibited zones of inhibition against pathogensSuggests potential use in treating infections

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.